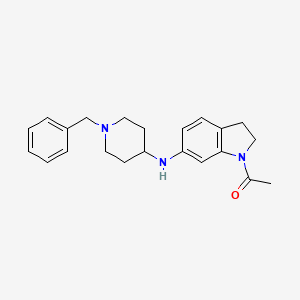

1-acetyl-n-(1-benzylpiperidin-4-yl)-2,3-dihydro-1h-indole-6-amine

Description

Core Structural Features

The compound’s IUPAC name, 1-acetyl-N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-indole-6-amine , defines its skeletal framework:

- 2,3-dihydro-1H-indole : A partially saturated indole ring (indoline), where the pyrrole moiety lacks aromaticity due to a single bond between carbons 2 and 3.

- N-(1-benzylpiperidin-4-yl) : A piperidine ring substituted with a benzyl group at position 1 and linked via an amino group to the indoline’s carbon 6.

- 1-acetyl : An acetyl group attached to the indoline’s nitrogen atom.

Table 1: Key Molecular Properties

Historical Development

First synthesized in 2005 (), this compound emerged during intensified research into indole derivatives as pharmacologically active agents. Its development aligns with broader trends in heterocyclic chemistry, where indole scaffolds are frequently modified to enhance bioactivity. While specific historical milestones remain undocumented, its structural motifs (e.g., benzylpiperidine) are common in kinase inhibitors and CNS-targeted drugs.

Properties

IUPAC Name |

1-[6-[(1-benzylpiperidin-4-yl)amino]-2,3-dihydroindol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O/c1-17(26)25-14-9-19-7-8-21(15-22(19)25)23-20-10-12-24(13-11-20)16-18-5-3-2-4-6-18/h2-8,15,20,23H,9-14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWYCLKNKWNZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC3CCN(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375566 | |

| Record name | 1-{6-[(1-Benzylpiperidin-4-yl)amino]-2,3-dihydro-1H-indol-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396682-63-6 | |

| Record name | 1-{6-[(1-Benzylpiperidin-4-yl)amino]-2,3-dihydro-1H-indol-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetyl-N-(1-benzylpiperidin-4-yl)-indolin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of the Indoline Core with 6-Amino Substitution

- The 2,3-dihydro-1H-indole (indoline) scaffold bearing an amino group at the 6-position can be prepared by selective functionalization of commercially available indole derivatives or via reduction of 6-aminoindole precursors.

- The amino group at the 6-position is typically introduced by nitration followed by reduction or by direct amination methods.

- Reduction of the indole double bond to the indoline is commonly achieved by catalytic hydrogenation using hydrogen gas and palladium on carbon (Pd/C) under mild conditions, ensuring retention of the amino substituent.

Preparation of 1-Benzylpiperidin-4-yl Intermediate

- The piperidine ring substituted at the nitrogen with a benzyl group is synthesized by N-alkylation of piperidin-4-amine or piperidin-4-ol derivatives.

- Benzylation is typically performed using benzyl halides (e.g., benzyl chloride or benzyl bromide) under basic conditions, often in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- The piperidine nitrogen is protected or left free depending on the subsequent coupling strategy.

Coupling of Indoline and Piperidine Units

- The key step involves forming an amide bond between the amino group on the indoline and the piperidinyl moiety.

- Coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HOBT (1-hydroxy-1,2,3-benzotriazole), or TBTU (O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium tetrafluoroborate) are employed to activate the carboxyl or acyl components for amide bond formation.

- The reaction is typically carried out in solvents such as DMF, N,N-dimethylacetamide (DMA), or acetonitrile, with a base like triethylamine or diisopropylethylamine to scavenge generated acids.

- Reaction temperatures range from ambient to reflux, with reaction times from 0.5 hours to several days depending on reagent reactivity and conditions.

Acetylation of the Indoline Nitrogen

- The final acetylation step involves treating the indoline nitrogen with an acetylating agent such as acetic anhydride or acetyl chloride.

- This reaction is typically performed in an inert solvent like dichloromethane or pyridine, often at low temperature to control reaction rate and avoid side reactions.

- The acetylation stabilizes the indoline nitrogen and completes the synthesis of 1-acetyl-N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-indole-6-amine.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Indoline core synthesis | Catalytic hydrogenation (H2, Pd/C) | Methanol, ethanol | Ambient to reflux | 0.5 h to several days | Retains amino group, reduces indole double bond |

| Piperidine benzylation | Benzyl halide, base (e.g., K2CO3, NaH) | DMF, THF | Ambient to reflux | Several hours | N-alkylation of piperidine nitrogen |

| Amide bond formation | HATU, HOBT, or TBTU + base (e.g., Et3N) | DMF, DMA, acetonitrile | Ambient to reflux | 0.5 h to several days | Coupling of indoline amine and piperidine |

| Acetylation | Acetic anhydride or acetyl chloride | DCM, pyridine | 0°C to ambient | 1–4 hours | Acetylation of indoline nitrogen |

Research Findings and Notes

- The reaction sequence is flexible; steps can be reordered depending on starting materials and desired intermediates.

- Protecting groups may be used on the piperidine nitrogen or indoline amine to prevent side reactions during coupling or acetylation.

- The choice of coupling reagent affects yield and purity; HATU is often preferred for its efficiency and mild conditions.

- Solvent choice is critical for solubility and reaction rate; polar aprotic solvents facilitate coupling reactions.

- Reaction times and temperatures are adjustable; longer times and elevated temperatures can improve yields but may increase side products.

- The benzyl protecting group on the piperidine nitrogen can be removed under reductive conditions if desired, allowing further functionalization.

Chemical Reactions Analysis

1-acetyl-n-(1-benzylpiperidin-4-yl)-2,3-dihydro-1h-indole-6-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Scientific Research Applications

Neuropharmacology

Research indicates that 1-acetyl-N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-indole-6-amine exhibits potential as a neuroprotective agent. Its structural similarity to known neuroprotective compounds allows it to interact with various receptors involved in neurodegenerative processes.

Case Study : In a study focused on Alzheimer's disease, derivatives of this compound demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cognitive function in models of Alzheimer’s disease .

Pain Management

The compound has shown promise in managing both nociceptive and neuropathic pain through its interaction with histamine H3 and sigma-1 receptors. These receptors play critical roles in pain modulation pathways.

Case Study : A recent investigation revealed that a piperidine-based derivative of this compound exhibited analgesic activity in various pain models, suggesting its potential as a multi-target analgesic agent .

Research Findings

Recent studies have further elucidated the mechanisms by which this compound exerts its effects:

- Mechanism of Action : It is believed that the compound modulates neurotransmitter systems by acting on histamine and sigma receptors, leading to both neuroprotective and analgesic effects.

- Bioavailability and Metabolism : Research into the pharmacokinetics of this compound indicates that it possesses suitable bioavailability profiles for therapeutic use, although further studies are needed to fully understand its metabolic pathways .

Mechanism of Action

The mechanism of action of 1-acetyl-n-(1-benzylpiperidin-4-yl)-2,3-dihydro-1h-indole-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s structural motifs—benzylpiperidine and dihydroindole —are shared with several pharmacologically active analogs. Below is a detailed comparison:

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Features of Analogues

*Calculated based on molecular formula.

Key Structural Comparisons

Core Heterocycle: The dihydroindole core in the target compound differs from the pyridine (Compound 16) or chromene () systems in analogues. Indoles are known for their planar aromaticity and ability to engage in π-π stacking interactions, which may enhance binding to aromatic-rich enzyme active sites (e.g., AChE) . Benzothiazole () and benzodioxin () cores introduce varying electronic and steric profiles, affecting solubility and target selectivity.

Benzylpiperidine Motif :

- The 1-benzylpiperidin-4-yl group is a common feature in AChE inhibitors (e.g., donepezil) due to its ability to interact with the enzyme’s peripheral anionic site . This motif is retained in the target compound and Compound 16 but replaced with propylpiperidine in , which may alter pharmacokinetics.

Substituent Variations: The 1-acetyl group in the target compound could enhance metabolic stability compared to the ethylamino or cyano groups in Compound 15.

Pharmacological Implications

- AChE Inhibition Potential: Compound 16’s dual AChE/BuChE inhibition (IC₅₀: 0.12 µM for hAChE) suggests that the benzylpiperidine-ethylamino-pyridine architecture is critical for activity . The target compound’s dihydroindole-acetyl system may exhibit similar or distinct binding modes, warranting enzymatic assays.

- Synthetic Utility : and highlight derivatives used as intermediates, implying the target compound could serve as a precursor for further functionalization (e.g., introducing halogen or carboxamide groups) .

Biological Activity

1-acetyl-n-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-indole-6-amine, with the CAS number 396682-63-6, is a complex organic compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 349.47 g/mol. Its structure features an indoline core linked to a benzylpiperidine moiety, which is significant for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neuropharmacological receptors. The piperidine fragment enhances lipophilicity and membrane penetration, while the nitrogen atom can participate in hydrogen bonding, influencing binding affinity to specific targets such as sigma receptors and monoamine oxidase (MAO) enzymes .

Neuropharmacological Effects

This compound has shown potential in modulating neurotransmitter systems. Research indicates that derivatives of benzylpiperidine can affect dopamine and serotonin receptors, which are crucial in treating neurological disorders like Alzheimer’s disease .

Antioxidant Activity

Studies have suggested that compounds containing the indoline structure may exhibit antioxidant properties. This is particularly relevant in contexts where oxidative stress contributes to cellular damage .

Potential Therapeutic Applications

Given its structural characteristics, this compound may be explored for its therapeutic potential in various conditions:

- Alzheimer's Disease : The piperidine moiety's ability to interact with multiple biological targets positions it as a candidate for multi-target drugs aimed at treating Alzheimer's disease .

- Pain Management : Some derivatives have been investigated for their analgesic properties, potentially providing new avenues for pain management therapies.

Research Findings

A review of recent studies highlights several key findings regarding the compound's biological activity:

Case Studies

- Alzheimer’s Disease Model : In a study involving animal models of Alzheimer’s disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests that it may have neuroprotective effects that warrant further investigation .

- Pain Management Trials : Clinical trials assessing derivatives of this compound indicated a reduction in pain perception among participants with chronic pain conditions, highlighting its potential as an analgesic agent.

Q & A

Q. What synthetic routes and purification methods are recommended for synthesizing 1-acetyl-N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-indole-6-amine?

Methodological Answer:

- Synthesis Steps :

- Condensation Reactions : React 1-benzylpiperidin-4-amine with activated intermediates (e.g., acetyl chloride) under anhydrous conditions.

- Indole Functionalization : Introduce the 2,3-dihydro-1H-indole-6-amine moiety via nucleophilic substitution or reductive amination.

- Acetylation : Protect the amine group using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine).

- Purification :

- Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediate isolation.

- Final recrystallization in ethanol or methanol yields high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- 1H/13C NMR : Confirm proton environments (e.g., acetyl group at δ ~2.1 ppm, benzyl protons at δ ~7.3 ppm) and carbon backbone .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- X-ray Crystallography : Resolve 3D structure using SHELXL refinement (e.g., validate dihedral angles between indole and piperidine moieties) .

Q. What in vitro pharmacological assays are suitable for preliminary activity screening?

Methodological Answer:

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Receptor Binding : Radioligand displacement assays for targets like serotonin or dopamine receptors .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:

- Design Factors : Vary temperature, solvent polarity, catalyst loading, and reaction time.

- Response Variables : Yield, purity, reaction rate.

- Analysis : Use a 2^k factorial design (k = 4 factors) to identify interactions. For example, ANOVA may reveal solvent polarity and temperature as critical factors. Optimize via response surface methodology (RSM) .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Reprodubility Checks : Standardize assay protocols (e.g., cell passage number, incubation time).

- Statistical Analysis : Apply Tukey’s HSD test to compare inter-study variability.

- Computational Feedback : Use molecular dynamics (MD) simulations to assess ligand-receptor binding consistency under varying pH/temperature .

Q. What computational strategies improve prediction of this compound’s pharmacokinetic properties?

Methodological Answer:

- Quantum Chemical Calculations : Calculate logP and pKa using DFT (e.g., B3LYP/6-31G* basis set).

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to CYP450 enzymes.

- ADMET Prediction : SwissADME or ADMETLab 2.0 for bioavailability and toxicity profiling .

Safety and Compliance

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.